molecular formula C11H8BrNO2 B3026512 Methyl 7-bromoquinoline-3-carboxylate CAS No. 1001756-23-5

Methyl 7-bromoquinoline-3-carboxylate

Cat. No.: B3026512
CAS No.: 1001756-23-5
M. Wt: 266.09
InChI Key: GPLUSJRHUJLUHU-UHFFFAOYSA-N
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Description

Methyl 7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Methyl 7-bromoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives have shown substantial biological activities , suggesting that this compound may interact with various biological targets.

Mode of Action

Quinoline, the parent compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the biological activity of quinoline derivatives , it’s likely that this compound could influence multiple pathways, depending on its specific targets.

Pharmacokinetics

It’s noted that the compound is a solid at room temperature and has a molecular weight of 26609 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given the biological activity of related quinoline compounds , it’s plausible that this compound could have various effects depending on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the stability of this compound.

Preparation Methods

The synthesis of methyl 7-bromoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of quinoline-3-carboxylic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or acetic acid. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Methyl 7-bromoquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-bromoquinoline-3-carboxylate has various applications in scientific research, including:

Comparison with Similar Compounds

Methyl 7-bromoquinoline-3-carboxylate can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 7-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUSJRHUJLUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731520
Record name Methyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001756-23-5
Record name Methyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 820 mg (1.93 mmol) of methyl (2E)-3-(4-bromophenyl)-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-propenoate, 995 mg (3.09 mmol) of bis(acetyloxy)(phenyl)-λ3-iodane and 490 mg (1.93 mmol) of iodine in 35 mL of 1,2-dichloroethane were stirred at 70° C. for 30 min. The solvent was evaporated and the residue taken up in 25 mL DMF and 1.07 g (7.73 mmol) of K2CO3 was added. The mixture was stirred at 120° C. for 6 hr. EtOAc was added and the organics were washed with three portions of H2O then brine. The solution was then concentrated and the residue purified by silica gel chromatography (40 g of silica gel eluting with 0-40% EtOAc in hexanes over 45 minutes) to give 80 mg (16%) of methyl 7-bromo-3-quinolinecarboxylate as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 9.34 (s, 1H), 8.81 (s, 1H), 8.35 (s, 1H), 7.80 (d, J=9 Hz, 1H), 7.73 (d, J=9 Hz, 1H), 4.02 (s, 3H). ESI-LCMS m/z 267 (M+H)+.
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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